molecular formula C15H27NO3 B2529205 tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1420955-72-1

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Cat. No. B2529205
M. Wt: 269.385
InChI Key: NLWDPVNUVVOIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is a spirocyclic compound that is part of a broader class of chemicals with potential biological activity. Spirocyclic compounds are known for their complex structures that often include multiple rings and functional groups, which can be manipulated to explore chemical space for drug discovery .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in various studies. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, providing a platform for further selective derivatization on the azetidine and cyclobutane rings . Similarly, substituted 2-(1,2,3,4-tetrahydroisoquinoline)-butyl derivatives of azaspiro[4.5]decane-7,9-dione were synthesized, indicating the versatility of spirocyclic compounds in generating new chemical entities with potential receptor affinities . These synthetic approaches are crucial for the development of novel compounds that can access chemical spaces complementary to existing structures like piperidine ring systems.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds has been studied using various techniques, including X-ray diffraction. For example, the crystal structures of enantiomers of a related compound, 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione, were determined, providing insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment within these molecules . Such structural analyses are essential for understanding the three-dimensional arrangement of atoms within spirocyclic compounds, which can influence their biological activity.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, leading to the formation of new products with different properties. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing the reactivity of the active methylene group in these compounds . Understanding these reactions is important for the functionalization and derivatization of spirocyclic compounds, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate revealed mirror symmetry and a chair conformation of the hexahydropyrimidine ring, which can affect the compound's solubility and stability . Additionally, the use of NMR spectroscopy has been applied to assign the absolute configuration of related spirocyclic compounds, which is crucial for understanding their stereochemistry and potential interactions with biological targets .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Derivation : tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate and its derivatives are primarily involved in synthetic routes to form novel compounds. For example, a general procedure was developed for the synthesis of spirocyclic 3-oxotetrahydrofurans, leading to potential biologically active heterocyclic compounds (Moskalenko & Boev, 2012). Additionally, the compound has been used as an intermediate in the synthesis of biologically relevant compounds, such as in the intermolecular Ugi reaction with gabapentin to produce novel classes of compounds (Amirani Poor et al., 2018).

Structural Analysis : The crystal structure of related compounds has been analyzed to understand the effects of substituents on supramolecular arrangements. For instance, a study focused on cyclohexane-5-spirohydantoin derivatives revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010). In another study, NMR spectroscopy was applied to assign the absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its derivatives, showcasing the compound's utility in stereochemical analysis (Jakubowska et al., 2013).

Application in Drug Synthesis

Drug Synthesis and Design : The chemical framework of tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate is instrumental in the synthesis of biologically active compounds. For instance, a series of compounds with a 1-thia-4-azaspiro[4.5]decan-3-one scaffold, sharing structural similarities, were synthesized and evaluated against human coronavirus and influenza virus, indicating its potential in antiviral drug development (Apaydın et al., 2019). Furthermore, spirolactams, conformationally restricted pseudopeptides derived from related structures, were synthesized for use in peptide synthesis, indicating their utility in developing bioactive molecules (Fernandez et al., 2002).

properties

IUPAC Name

tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-8-15(11-16)6-4-12(10-17)5-7-15/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWDPVNUVVOIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.